molecular formula C12H14N2O2S B2866530 2-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]acetic acid CAS No. 929975-47-3

2-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]acetic acid

Cat. No.: B2866530
CAS No.: 929975-47-3
M. Wt: 250.32
InChI Key: RVEMYAWTHFWWAK-UHFFFAOYSA-N
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Description

2-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]acetic acid is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and pharmacology. Its molecular architecture combines an electron-rich pyrrole core directly substituted with a thiazole moiety, a privileged structure in drug discovery known for its diverse biological activities . This unique scaffold is enhanced by a terminal acetic acid functional group, which offers a versatile handle for further synthetic derivatization or salt formation, making the compound a valuable intermediate for the synthesis of novel biologically active molecules . The presence of the thiazole ring is particularly noteworthy, as this heterocycle is a key component in a wide array of approved therapeutic agents, including the antibiotic sulfathiazole, the anticancer drug dasatinib, and the antihistamine famotidine, underscoring its broad utility in targeting various pathological conditions . In research settings, this well-defined molecular structure facilitates diverse chemical transformations and is investigated for its potential to inhibit pro-inflammatory cytokine production, suggesting a novel mechanism of action that could be distinct from traditional anti-inflammatory drugs . The compound's stability under standard laboratory conditions and compatibility with common organic solvents further enhances its profile as a practical and versatile building block for pharmaceutical development, agrochemical research, and advanced material science . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)pyrrol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-7-4-10(11-6-17-9(3)13-11)8(2)14(7)5-12(15)16/h4,6H,5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEMYAWTHFWWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC(=O)O)C)C2=CSC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2,5-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C13H16N2O2SC_{13}H_{16}N_{2}O_{2}S with a molecular weight of approximately 264.34 g/mol. Its structure features a pyrrole ring substituted with thiazole and acetic acid moieties, which are critical for its biological function.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrrole structures exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of thiazole exhibit MIC values ranging from 7.8 to 62.5 µg/mL against various bacterial strains, with some showing stronger activity against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been documented extensively:

  • Cytotoxicity Studies : In vitro studies reveal that certain analogues demonstrate cytotoxic effects on cancer cell lines such as A-431 and Jurkat cells. For example, one study reported an IC50 value less than that of doxorubicin for a related thiazole compound .
CompoundCell LineIC50 (µM)Reference
Compound 13A-431< Doxorubicin
Compound 22HT2910–30
  • Mechanism Insights : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, which may enhance their cytotoxic efficacy .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antifungal Efficacy : A related compound was tested against Aspergillus fumigatus, showing a significant increase in survival rates in infected mice when administered at 200 mg/kg body weight. The compound demonstrated a dose-dependent protective effect against experimental aspergillosis .
  • Cytotoxicity Against Cancer Cells : Another study synthesized novel thiazole derivatives that exhibited promising anticancer activity across multiple cell lines, indicating the versatility of thiazole-containing structures in cancer therapeutics .

Safety and Toxicity

Toxicological assessments indicate that certain derivatives of pyrrole and thiazole are non-toxic at therapeutic concentrations. For instance, one study found that a related antifungal compound was non-toxic to RAW cells at concentrations up to 312.5 µg/mL .

Comparison with Similar Compounds

2-[2-(2,5-Dimethyl-1H-Pyrrol-1-yl)-1,3-Thiazol-4-yl]Acetic Acid

  • Structural Difference : The substituent arrangement differs: the thiazole ring is attached to the pyrrole at position 2 instead of position 3.
  • Molecular Formula : C₁₁H₁₂N₂O₂S (vs. C₁₂H₁₃N₃O₂S for the target compound).

5-(2-Methyl-1,3-Thiazol-4-yl)-3-Isoxazolecarboxylic Acid

  • Structural Difference : Replaces the pyrrole ring with an isoxazole, introducing an oxygen atom into the heterocyclic system.
  • Physical Properties : Melting point 166–167°C, molecular weight 210.21 g/mol.

{2-[(4-Methylphenoxy)Methyl]-1,3-Thiazol-4-yl}Acetic Acid

  • Structural Difference: Features a phenoxy-methyl group instead of the pyrrole ring.
  • Applications: Used in biochemical research; the aromatic phenoxy group may increase lipophilicity, affecting membrane permeability .

(3,5-Dimethyl-1-Phenyl-1H-Pyrazol-4-yl)(Oxo)Acetic Acid

  • Structural Difference : Substitutes the pyrrole-thiazole system with a pyrazole-oxo-acetic acid motif.
  • Electronic Effects : The pyrazole’s conjugated system and oxo group could enhance acidity (pKa ~3–4) compared to the target compound’s carboxylic acid (pKa ~4–5) .

Comparative Analysis Table

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound (CAS 954564-61-5) Pyrrole-Thiazole 2,5-Dimethylpyrrole, 2-methylthiazole 279.31 Medicinal chemistry scaffold
2-[2-(2,5-Dimethyl-1H-Pyrrol-1-yl)-1,3-Thiazol-4-yl]Acetic Acid Thiazole-Pyrrole Reversed substituent positions 265.30 Structural analog for SAR studies
5-(2-Methyl-1,3-Thiazol-4-yl)-3-Isoxazolecarboxylic Acid Isoxazole-Thiazole Oxygen-containing heterocycle 210.21 High melting point (166–167°C)
{2-[(4-Methylphenoxy)Methyl]-1,3-Thiazol-4-yl}Acetic Acid Thiazole-Aromatic Phenoxy-methyl group 279.34 Lipophilicity-driven applications
(3,5-Dimethyl-1-Phenyl-1H-Pyrazol-4-yl)(Oxo)Acetic Acid Pyrazole-Oxo Oxo-acetic acid, phenyl group 258.27 Enhanced acidity for ionic interactions

Key Research Findings and Implications

Synthetic Accessibility: The target compound’s synthesis likely involves coupling agents like HBTU (used in for analogous pyrrole derivatives) .

Thermal Stability : The isoxazole analog’s higher melting point (166–167°C vs. ~50°C for simpler thiazoles in ) highlights the impact of heterocycle choice on thermal properties .

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